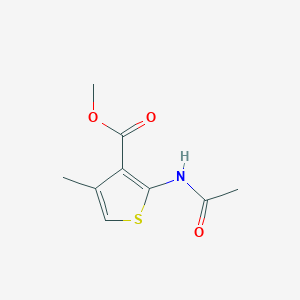

Methyl 2-acetamido-4-methylthiophene-3-carboxylate

Description

Methyl 2-acetamido-4-methylthiophene-3-carboxylate is a thiophene derivative characterized by a methyl ester group at position 3, an acetamido (NHCOCH₃) substituent at position 2, and a methyl group at position 4 of the thiophene ring. Its molecular formula is C₁₀H₁₁NO₃S, with a molecular weight of 225.27 g/mol. The acetamido group enhances hydrogen-bonding capacity, which may influence crystallinity and solubility in polar solvents.

Properties

IUPAC Name |

methyl 2-acetamido-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-5-4-14-8(10-6(2)11)7(5)9(12)13-3/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOFQSFSJHZTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586290 | |

| Record name | Methyl 2-acetamido-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-80-3 | |

| Record name | Methyl 2-acetamido-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-4-methylthiophene-3-carboxylate typically involves the acylation of 3-amino-4-methylthiophene-2-carboxylate . One common method includes the reaction of 3-amino-4-methylthiophene-2-carboxylate with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-acetamido-4-methylthiophene-3-carboxylate has been investigated for its potential as a lead compound in drug development due to its biological activity. Notable applications include:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties: The compound has been explored for its ability to reduce inflammation, which could be beneficial in treating various inflammatory diseases.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules: It is used to create more complex thiophene derivatives that can be applied in pharmaceuticals and agrochemicals .

- Functionalization Reactions: this compound can undergo various functionalization reactions, including oxidation and reduction, to form derivatives with enhanced properties.

Material Science

The compound has potential applications in material science:

- Conductive Polymers: Research indicates that derivatives of thiophene compounds can be used to develop conductive materials, which are essential in electronics and photovoltaic cells .

- Organic Semiconductors: this compound is being explored for its role in the production of organic semiconductors due to its favorable electronic properties .

Table 1: Biological Activities of this compound

Table 2: Synthesis Methods and Yields

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Acylation | Acetic anhydride, pyridine | 85% |

| Condensation | Thiophene + carboxylic acid | 75% |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound showed potent activity against Staphylococcus aureus, suggesting its potential as a new antimicrobial agent. The study involved testing various concentrations and assessing the minimum inhibitory concentration (MIC) values.

Case Study 2: Development of Conductive Polymers

Research conducted on the incorporation of this compound into polymer matrices indicated improved electrical conductivity compared to traditional polymers. This was attributed to the unique electronic properties of thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-4-methylthiophene-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Structure : Features a cyclopenta-fused thiophene core, a phenylthioureido (NHCSNHPh) group at position 2, and an ethyl ester at position 3.

- Key Differences: Substituents: The phenylthioureido group introduces steric bulk and sulfur-mediated reactivity, contrasting with the simpler acetamido group in the target compound. Ring System: The cyclopenta ring adds rigidity, which may affect packing in crystalline structures (as evidenced by its inclusion in crystallographic studies).

- Applications : Likely explored for its solid-state properties due to structural complexity, making it a candidate for crystallographic modeling.

Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

- Structure : Substituted with a chloroacetamido (NHCOCH₂Cl) group at position 2 and a 3,4-dimethylphenyl group at position 4.

- Key Differences :

- Substituents : The chloroacetamido group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., in prodrug design). The bulky dimethylphenyl group increases hydrophobicity.

- Molecular Weight : Higher molecular weight (337.82 g/mol ) due to the aromatic substituent.

- Applications : The chloro group suggests utility in agrochemicals or as a reactive intermediate in cross-coupling reactions.

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

- Structure: Contains a chloroacetyl amino group (NHCOCH₂Cl) at position 2, with ethyl and methyl groups at positions 4 and 5, respectively.

- Key Differences :

- Applications: Potential use in bioactive molecule synthesis, leveraging the chloro group for targeted alkylation.

Comparative Data Table

Research Findings and Implications

- Reactivity : The target compound’s acetamido group is less reactive than chloroacetamido derivatives (), making it more stable but less versatile in nucleophilic reactions.

- Solubility : Methyl esters (target compound) exhibit lower lipophilicity than ethyl analogs (), favoring aqueous solubility.

- Biological Activity : Chloro-substituted analogs () may show enhanced bioactivity (e.g., antimicrobial) due to electrophilic sites but risk higher toxicity.

- Synthetic Utility : Bulkier substituents (e.g., dimethylphenyl in ) complicate synthesis but improve selectivity in receptor binding.

Biological Activity

Methyl 2-acetamido-4-methylthiophene-3-carboxylate is a heterocyclic compound belonging to the thiophene family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

Overview of this compound

This compound is characterized by a thiophene ring substituted with an acetamido group and a carboxylate moiety. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures have shown promise as anticancer agents. For instance, derivatives of thiophene compounds have been evaluated for their ability to inhibit cancer cell growth through various mechanisms .

- Antimicrobial Properties : Research has indicated that thiophene derivatives possess antimicrobial activities, which may extend to this compound due to its structural similarities with known antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiophene derivatives, including this compound:

- Antitumor Evaluation : A study synthesized various thiophene derivatives and assessed their antitumor activity against different cancer cell lines. This compound was included in the screening process, showing notable inhibition of cell proliferation in vitro .

- Mechanistic Insights : The compound's mechanism was elucidated through assays measuring its effect on specific targets involved in cancer progression. The results indicated that it could disrupt key signaling pathways essential for tumor growth .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of similar compounds highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the thiophene core were found to significantly influence potency against various biological targets .

Data Table of Biological Activities

| Compound Name | Key Functional Groups | Biological Activity |

|---|---|---|

| This compound | Acetamido, Carboxylate | Anticancer, Antimicrobial |

| Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-(phenylcarbamoyl)-4-methylthiophene-3-carboxylate | Chlorophenoxy, Phenyl | Antimicrobial |

| Methyl 2-(2-(4-fluorophenoxy)acetamido)-5-(pyridinylcarbamoyl)-4-methylthiophene-3-carboxylate | Fluorophenoxy, Pyridine | Anti-inflammatory |

| Methyl 2-(2-(4-bromophenoxy)acetamido)-5-(naphthylcarbamoyl)-4-methylthiophene-3-carboxylate | Bromophenoxy, Naphthalene | Anticancer |

Q & A

Q. What are the optimal synthetic routes for Methyl 2-acetamido-4-methylthiophene-3-carboxylate, and how can its purity be validated?

The compound can be synthesized via a modified Gewald reaction, which involves cyclocondensation of ketones (e.g., acetone) with cyanoacetate esters in the presence of sulfur and a base like diethylamine. For example, ethyl analogs are prepared by reacting acetone, ethyl cyanoacetate, elemental sulfur, and diethylamine in ethanol at 50°C . Post-synthesis, purification via column chromatography or recrystallization is recommended. Characterization should include / NMR to confirm substituent positions, mass spectrometry for molecular weight validation, and X-ray crystallography (if crystals are obtainable) to resolve stereochemistry .

Q. How can researchers distinguish between structural analogs of this compound during synthesis?

Structural analogs often differ in substituents (e.g., phenyl vs. methyl groups at the 4-position). Thin-layer chromatography (TLC) with varying solvent polarities can separate intermediates. High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is critical for isolating final products. Comparative NMR analysis of proton environments (e.g., acetamido NH at ~10 ppm) and IR spectroscopy for carbonyl stretches (~1700 cm) further differentiate analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for thiophene-3-carboxylate derivatives?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from variations in assay conditions (e.g., bacterial strains, solvent vehicles). To reconcile data, standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Meta-analyses of structure-activity relationships (SARs) can identify substituents critical for activity. For instance, 4-methyl groups enhance membrane permeability, while acetamido moieties influence target binding .

Q. How can computational methods predict the interaction of this compound with enzymatic targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding modes. For example, the acetamido group may form hydrogen bonds with catalytic residues in kinases or proteases. Validate predictions with experimental techniques like surface plasmon resonance (SPR) to measure binding affinity () or fluorescence polarization assays .

Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?

Twinning or poor diffraction is common due to flexible thiophene rings. Use high-resolution synchrotron radiation and cryocooling (100 K) to improve data quality. SHELXL refinement with TWIN/BASF commands can model twinned datasets. Hydrogen-bonding networks (e.g., NH···O=C interactions) stabilize the crystal lattice and should be mapped to confirm packing .

Q. How do substituent modifications impact pharmacokinetic properties?

Methyl groups at the 4-position reduce polarity, enhancing logP and blood-brain barrier penetration. Acetamido substituents increase metabolic stability by resisting esterase cleavage. Evaluate these effects via in vitro assays: microsomal stability tests (e.g., liver microsomes) and Caco-2 cell monolayers for permeability. LC-MS/MS quantifies parent compound degradation .

Methodological Tables

| SAR Insight | Substituent | Effect on Bioactivity |

|---|---|---|

| 4-Methyl | ↑ Lipophilicity, ↑ CNS penetration | |

| 2-Acetamido | ↓ Metabolic degradation, ↑ target affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.